3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butylphenyl group and a methylsulfanylphenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of corresponding amines.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar compounds to 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole include other oxadiazole derivatives with different substituents. These compounds share the oxadiazole core but differ in their electronic and steric properties due to variations in the attached groups. Examples include:
- 3-(4-tert-butylphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
- 3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-thiadiazole
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic properties and reactivity compared to other oxadiazole derivatives.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(22-21-17)15-7-5-6-8-16(15)23-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRADETMTPKKQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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